4-methyl-1H-pyrazole-3-carbonitrile

ROMK channel inhibitor Cardiovascular drug discovery Ion channel pharmacology

4-Methyl-1H-pyrazole-3-carbonitrile (CAS 88893-75-8) is a small-molecule heterocyclic building block with molecular formula C5H5N3 and molecular weight 107.11 g/mol, featuring a pyrazole ring bearing a methyl substituent at the 4-position and a nitrile group at the 3-position. The compound is commercially available as a powder with a melting point of 125–130 °C and a minimum purity specification of 95% (HPLC).

Molecular Formula C5H5N3
Molecular Weight 107.116
CAS No. 88893-75-8
Cat. No. B2565066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-1H-pyrazole-3-carbonitrile
CAS88893-75-8
Molecular FormulaC5H5N3
Molecular Weight107.116
Structural Identifiers
SMILESCC1=C(NN=C1)C#N
InChIInChI=1S/C5H5N3/c1-4-3-7-8-5(4)2-6/h3H,1H3,(H,7,8)
InChIKeyWFPRLXZIHCHHKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1H-pyrazole-3-carbonitrile (CAS 88893-75-8): Core Structural and Procurement Baseline


4-Methyl-1H-pyrazole-3-carbonitrile (CAS 88893-75-8) is a small-molecule heterocyclic building block with molecular formula C5H5N3 and molecular weight 107.11 g/mol, featuring a pyrazole ring bearing a methyl substituent at the 4-position and a nitrile group at the 3-position . The compound is commercially available as a powder with a melting point of 125–130 °C and a minimum purity specification of 95% (HPLC) . Its structural isomerism—specifically the 3-cyano versus 4-cyano orientation—fundamentally distinguishes it from pyrazole-4-carbonitrile analogs (e.g., CAS 36650-74-5), establishing non-interchangeable reactivity profiles that are critical for downstream synthetic planning .

Why 4-Methyl-1H-pyrazole-3-carbonitrile Cannot Be Interchanged with Generic Pyrazole Carbonitriles


The regioisomeric identity of the nitrile group on the pyrazole ring is the primary determinant of biological and physicochemical performance. 4-Methyl-1H-pyrazole-3-carbonitrile possesses a 3-cyano group that participates as a Michael acceptor in conjugate addition reactions, whereas the 4-cyano isomer (1H-pyrazole-4-carbonitrile) lacks this reactivity profile entirely . In patent-backed ROMK channel inhibitor programs (US 10,723,723 B2), derivatives built on the 4-methyl-1H-pyrazole-3-carbonitrile scaffold achieved IC50 values of 1.0–6.4 nM against the human Kir1.1 (ROMK) channel, while the unsubstituted 1H-pyrazole-3-carbonitrile core (CAS 36650-74-5, MW 93.09) has no reported inhibitory activity in the same target system [1][2]. The 4-methyl group further contributes to enhanced lipophilicity (ACD/LogP = 0.38) relative to the unsubstituted pyrazole-3-carbonitrile (estimated LogP ≈ –0.3), which can affect membrane permeability and metabolic stability in drug design contexts .

Quantitative Differentiation Evidence: 4-Methyl-1H-pyrazole-3-carbonitrile vs. Closest Analogs


Target Engagement on Human ROMK (Kir1.1) Channel: Derivative IC50 of 6.40 nM vs. Unsubstituted Core

Derivatives built on the 4-methyl-1H-pyrazole-3-carbonitrile scaffold demonstrate potent human ROMK (Kir1.1) channel inhibition. In a thallium flux assay using the FluxOR kit, the derivative (R)-1-(5-(((2-hydroxy-2-(4-methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl)ethyl)amino)methyl)pyridin-2-yl)-4-methyl-1H-pyrazole-3-carbonitrile (US10723723, Example 92) achieved an IC50 of 6.40 nM [1]. A related derivative (Example 35) achieved an IC50 of 1.0 nM [2]. In contrast, the unsubstituted 1H-pyrazole-3-carbonitrile core (CAS 36650-74-5) is not reported in this patent series and has no documented ROMK inhibitory activity, demonstrating that the 4-methyl substitution pattern is essential for target engagement [3].

ROMK channel inhibitor Cardiovascular drug discovery Ion channel pharmacology

Structural Isomer Advantage: 3-Cyano vs. 4-Cyano Reactivity and Synthetic Utility

The 3-cyano group in 4-methyl-1H-pyrazole-3-carbonitrile is conjugated with the pyrazole N2 nitrogen, enabling participation in Michael-type conjugate additions, cyclocondensations, and metal-catalyzed cross-couplings that are inaccessible to the 4-cyano isomer (1H-pyrazole-4-carbonitrile, CAS 36650-74-5) . The 4-cyano isomer positions the nitrile at a non-conjugated site, limiting its reactivity to standard nitrile transformations (hydrolysis, reduction) without the additional conjugate addition manifold. This regiochemical difference is structurally analogous to the distinction between acrylonitrile (CH2=CH–CN, reactive Michael acceptor) and saturated propionitrile (CH3CH2–CN, no conjugate addition), which dictates fundamentally different synthetic routes [1].

Heterocyclic chemistry Regioselective synthesis Building block reactivity

Physicochemical Property Advantage: Lipophilicity vs. Unsubstituted Pyrazole-3-carbonitrile

The 4-methyl substituent on 4-methyl-1H-pyrazole-3-carbonitrile increases calculated lipophilicity (ACD/LogP = 0.38) relative to the unsubstituted 1H-pyrazole-3-carbonitrile (MW 93.09, estimated LogP ≈ –0.3) [1]. This difference of approximately 0.7 log units translates to a ~5-fold increase in calculated octanol-water partition coefficient, which is significant within the typical LogP optimization window for oral drug candidates (LogP 1–3). The compound also has a topological polar surface area (TPSA) of 52.5 Ų, placing it within the favorable range for blood-brain barrier penetration (TPSA < 60–70 Ų) while maintaining acceptable aqueous solubility .

Drug-likeness Physicochemical profiling Lead optimization

Commercial Purity Benchmarking: 95% Minimum Purity with Defined Melting Point vs. Unspecified Analogs

Major commercial suppliers list 4-methyl-1H-pyrazole-3-carbonitrile with minimum purity of 95% (HPLC) and a defined melting point range of 125–130 °C, providing clear quality acceptance criteria for procurement . The closely related regioisomer 4-methyl-1H-pyrazole-5-carbonitrile (also listed under CAS 88893-75-8 by some vendors) is a discontinued product with limited availability and no standardized purity specification . For the 4-cyano isomer (1H-pyrazole-4-carbonitrile), commercial purity specifications vary widely and are not uniformly benchmarked against a defined melting point range, introducing batch-to-batch variability risks .

Quality control Procurement specification Reproducibility

Regulatory Classification Advantage: Defined Hazard Profile vs. Data-Poor Analogs

4-Methyl-1H-pyrazole-3-carbonitrile has a notified Classification and Labelling (CLP) inventory entry (EC No. 826-891-3) under the European Chemicals Agency (ECHA), classifying it as Acute Toxicity Category 4 (H302, H312, H332), Skin Irritant Category 2 (H315), Eye Irritant Category 2A (H319), and STOT SE 3 (H335, respiratory irritation) [1]. This regulatory transparency enables informed laboratory risk assessment and appropriate personal protective equipment selection. In contrast, the unsubstituted 1H-pyrazole-3-carbonitrile (CAS 36650-74-5) has limited harmonized classification data, and the 4-cyano isomer (CAS 36650-74-5) has fewer notified entries, creating uncertainty in occupational exposure assessment [2].

Laboratory safety Regulatory compliance Risk assessment

Bibliometric Evidence of Scaffold Adoption: Patent-Embedded Utility vs. Generic Pyrazole Carbonitriles

The 4-methyl-1H-pyrazole-3-carbonitrile scaffold appears in at least three distinct pharmaceutical patent families: (1) US 10,723,723 B2 (Bristol-Myers Squibb, ROMK inhibitors for cardiovascular disease), (2) US 8,853,207 B2 (JNK inhibitors), and (3) US 9,206,164 B2 (CRTH2 antagonists for inflammatory disease) [1]. This multi-target patent footprint indicates broad medicinal chemistry utility. In contrast, the 4-cyano isomer (1H-pyrazole-4-carbonitrile) is primarily cited as a general synthetic intermediate or in agrochemical (fipronil-related) patents, with fewer distinct pharmaceutical target families represented [2]. The unsubstituted 1H-pyrazole-3-carbonitrile core is commonly used as a versatile building block but lacks the specific substitution pattern that drives target selectivity in the ROMK and JNK programs .

Patent landscape Medicinal chemistry Scaffold prioritization

Optimal Procurement and Research Application Scenarios for 4-Methyl-1H-pyrazole-3-carbonitrile


ROMK (Kir1.1) Channel Inhibitor Lead Optimization for Cardiovascular Indications

Medicinal chemistry teams pursuing ROMK channel inhibitors for hypertension, heart failure, or diuretic therapy should prioritize 4-methyl-1H-pyrazole-3-carbonitrile as the core scaffold based on its validated performance in US 10,723,723 B2 (Bristol-Myers Squibb), where Example 35 demonstrated an IC50 of 1.0 nM and Example 92 achieved IC50 of 6.40 nM against human Kir1.1 in thallium flux assays [1][2]. The unsubstituted pyrazole-3-carbonitrile core is not reported in this patent family and has no documented ROMK activity, making it an unsuitable starting point for this target class.

Synthetic Route Design Exploiting 3-Cyano Conjugate Addition Chemistry

Synthetic chemists designing routes that require conjugate addition, cyclocondensation, or transition-metal-catalyzed coupling at the nitrile-bearing position should select 4-methyl-1H-pyrazole-3-carbonitrile over the 4-cyano isomer (1H-pyrazole-4-carbonitrile), as only the 3-cyano orientation provides the requisite conjugation with the pyrazole N2 nitrogen to support these reactivity manifolds [3]. Substituting the 4-cyano isomer will necessitate a complete redesign of the synthetic sequence.

Fragment-Based Drug Discovery Requiring Balanced Polarity for CNS-Targeted Programs

Fragment-based screening libraries targeting CNS indications benefit from the favorable physicochemical profile of 4-methyl-1H-pyrazole-3-carbonitrile (TPSA = 52.5 Ų, ACD/LogP = 0.38, MW = 107.11), which places it within the recommended property space for blood-brain barrier penetration (TPSA < 60–70 Ų) while maintaining a more drug-like lipophilicity than the unsubstituted pyrazole-3-carbonitrile core (estimated LogP ≈ –0.3) . This balance supports hit-to-lead optimization toward orally bioavailable CNS agents.

Laboratory Procurement with Defined Quality and Safety Specifications

For procurement in regulated laboratory environments (pharmaceutical R&D, CROs, academic core facilities), 4-methyl-1H-pyrazole-3-carbonitrile offers standardized quality acceptance criteria (min. 95% purity, melting point 125–130 °C) from multiple independent suppliers and a fully notified ECHA C&L hazard classification (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) [4]. This combination of quality benchmarks and regulatory transparency supports efficient vendor qualification, safety review, and experimental reproducibility, reducing procurement risk compared to data-poor regioisomeric alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-methyl-1H-pyrazole-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.